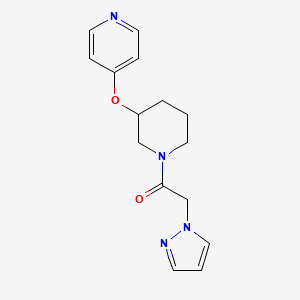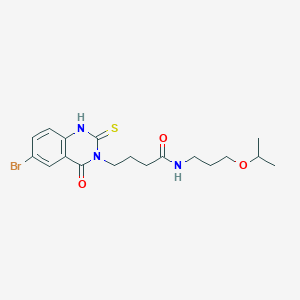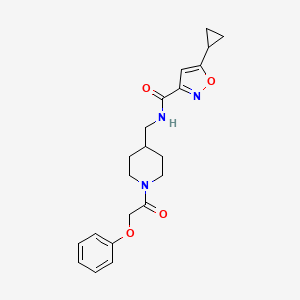
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including inflammation, immune response, and pain perception. A-804598 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and cancer.
Mecanismo De Acción
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). By blocking the P2X7 receptor, this compound can reduce the release of pro-inflammatory cytokines and the activation of immune cells, thereby reducing inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain in various animal models of chronic pain and inflammation. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor in various biological systems. Another advantage of this compound is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions. In addition, this compound has been shown to have off-target effects on other purinergic receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide. One direction is the further investigation of its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and cancer. Another direction is the development of more potent and selective P2X7 receptor antagonists based on the structure of this compound. In addition, the elucidation of the crystal structure of the P2X7 receptor in complex with this compound can provide insights into the molecular mechanisms of receptor activation and inhibition. Finally, the development of novel drug delivery systems for this compound can improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide involves several steps, including the preparation of the starting material, 4-methylbenzoyl chloride, and the key intermediate, 1-acetyl-3,4-dihydro-2H-quinoline. The final step involves the reaction of the key intermediate with the 4-methylbenzoyl chloride in the presence of a base to yield this compound. The synthesis of this compound has been described in detail in several research articles and patents.
Aplicaciones Científicas De Investigación
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of chronic pain, inflammation, and cancer. This compound has been shown to block the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of immune cells. By blocking the P2X7 receptor, this compound can reduce inflammation and pain. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-7-15(8-6-13)19(23)20-17-9-10-18-16(12-17)4-3-11-21(18)14(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXINTSYWJGSKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)


![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)


![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)


